N-cyclohexyloctadeca-9,12-dienamide
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Overview
Description
. It is characterized by its molecular formula C24H43NO and is known for its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Clinolamide is synthesized through the condensation reaction between linoleic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of clinolamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Clinolamide undergoes various chemical reactions, including:
Oxidation: Clinolamide can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert clinolamide into its reduced forms.
Substitution: Substitution reactions can occur at the amide nitrogen or the double bonds in the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Clinolamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Used in the formulation of various industrial products, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of clinolamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: The precursor of clinolamide, known for its role in various biological processes.
Cyclohexylamine: Another precursor, used in the synthesis of various amides.
Other Fatty Amides: Compounds such as oleamide and stearamide share similar structural features and properties.
Uniqueness
Clinolamide is unique due to its specific combination of linoleic acid and cyclohexylamine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H43NO |
---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26) |
InChI Key |
OFSPDNIHQQKLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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